molecular formula C17H20N2O B451077 N-mesityl-N'-(4-methylphenyl)urea

N-mesityl-N'-(4-methylphenyl)urea

Cat. No.: B451077
M. Wt: 268.35g/mol
InChI Key: IDRPNADSECMMDW-UHFFFAOYSA-N
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Description

N-Mesityl-N'-(4-methylphenyl)urea is an unsymmetrical urea derivative synthesized via the reaction of para-tolyl isocyanate with mesitylamine (1,3,5-trimethylaniline) . It belongs to a class of 1,3-disubstituted ureas investigated for enzyme inhibition and anticancer activity . The mesityl group (2,4,6-trimethylphenyl) provides steric bulk, while the 4-methylphenyl substituent introduces aromaticity and moderate electron-donating effects. This compound (denoted as 6 in prior studies) was part of a series of 17 urea derivatives, five of which were novel .

Properties

Molecular Formula

C17H20N2O

Molecular Weight

268.35g/mol

IUPAC Name

1-(4-methylphenyl)-3-(2,4,6-trimethylphenyl)urea

InChI

InChI=1S/C17H20N2O/c1-11-5-7-15(8-6-11)18-17(20)19-16-13(3)9-12(2)10-14(16)4/h5-10H,1-4H3,(H2,18,19,20)

InChI Key

IDRPNADSECMMDW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2C)C)C

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Functional Group Variations

N-Mesityl-N'-(3-Methylphenyl)urea (Compound 2)
  • Structure : Differs in the position of the methyl group on the phenyl ring (meta vs. para).
  • Synthesis : Prepared using meta-tolyl isocyanate instead of para-tolyl isocyanate .
N-(3-Methoxyphenyl)-N'-(3-Methylphenyl)urea (Compound 4)
  • Structure : Replaces mesityl with a 3-methoxyphenyl group.
EHUT (2-Ethylhexyl-3-[3-(3-(2-Ethylhexyl)ureido)-4-methylphenyl]urea)
  • Structure : Features long alkyl chains (ethylhexyl) and a urea-linked 4-methylphenyl group.
  • Impact: Alkyl chains promote self-assembly via hydrogen bonding, enabling nanostructure formation. EHUT exhibits a "mirage effect" in scanning tunneling microscopy due to energy splitting from intermolecular interactions .

Sulfonyloxy-Substituted Ureas (Patent Derivatives)

Examples from European Patent Applications (2023) include:

  • N,N’-[2-(Butanesulfonyloxy)phenyl]-N’-(4-(butanesulfonyloxy)phenyl]urea
  • N,N’-Di-[4-(methanesulfonyloxy)-3-methyl-phenyl]urea

Key Differences :

  • Applications : Designed for controlled release or targeted delivery, contrasting with N-mesityl-N'-(4-methylphenyl)urea’s direct bioactivity .

Agrochemical Ureas

Fluometuron (N,N-Dimethyl-N'-(3-(Trifluoromethyl)phenyl)urea)
  • Structure : Contains a trifluoromethyl group.
  • Impact : The electron-withdrawing CF₃ group increases herbicide activity but reduces metabolic stability in mammals .
Isoproturon (N,N-Dimethyl-N'-(4-(1-Methylethyl)phenyl)urea)
  • Structure : Features an isopropyl group.
  • Impact : Hydrophobic isopropyl enhances soil adsorption, limiting its medical relevance compared to this compound .

Nitro-Substituted Ureas

N-(4-Nitrophenyl)-N'-Phenylurea
  • Structure : Nitro group at the para position.
  • Impact : Electron-withdrawing nitro group reduces basicity and alters reactivity. Molecular weight (257.24 g/mol) is higher than this compound (estimated ~267.3 g/mol) .

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound Mesityl, 4-methylphenyl ~267.3* Anticancer, enzyme inhibition
N-Mesityl-N'-(3-methylphenyl)urea Mesityl, 3-methylphenyl ~267.3* Reduced steric hindrance
EHUT Ethylhexyl, 4-methylphenyl N/A Self-assembly, mirage effect
Fluometuron CF₃, dimethylamino 232.2 Herbicide
N-(4-Nitrophenyl)-N'-phenylurea 4-nitrophenyl, phenyl 257.24 High reactivity

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